N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide
CAS No.: 1020055-43-9
Cat. No.: VC2618786
Molecular Formula: C18H22N2O3
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020055-43-9 |
|---|---|
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)-2-butoxybenzamide |
| Standard InChI | InChI=1S/C18H22N2O3/c1-3-4-11-23-16-8-6-5-7-14(16)18(21)20-15-12-13(19)9-10-17(15)22-2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) |
| Standard InChI Key | RGROSZFUANANKL-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |
| Canonical SMILES | CCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |
Introduction
N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide is a chemical compound with the molecular formula and a molecular weight of 314.38 g/mol. It is classified under benzamides, which are derivatives of benzoic acid with a broad range of applications in pharmaceuticals, agrochemicals, and material sciences. This article provides a detailed exploration of the compound's properties, synthesis, potential applications, and safety profile.
Synthesis and Structural Analysis
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide involves the reaction of appropriate precursors under controlled conditions to introduce the butoxybenzamide group and the substituted phenyl ring. Analytical techniques such as:
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NMR Spectroscopy: Used to confirm the structural integrity.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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FTIR Spectroscopy: Identifies functional groups like amine (-NH) and methoxy (-OCH).
Safety Profile
| Parameter | Details |
|---|---|
| Hazard Class | Irritant |
| Hazard Codes | Xi |
The compound is classified as an irritant, necessitating careful handling to avoid skin or eye irritation.
Research Gaps and Future Directions
Despite its promising structure, detailed biological evaluation of N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide remains unexplored:
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Biological Activity Testing:
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In vitro and in vivo studies to assess its anticancer or antimicrobial potential.
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Structure-Activity Relationships (SAR):
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Modifications on the phenyl or butoxybenzamide groups could enhance efficacy.
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Pharmacokinetics and Toxicology:
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Studies on absorption, distribution, metabolism, excretion (ADME), and toxicity are essential for pharmaceutical applications.
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